molecular formula C23H24N2O9S4-2 B11112400 2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]

2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]

Cat. No.: B11112400
M. Wt: 600.7 g/mol
InChI Key: KRCGEPCCYIGZNQ-UHFFFAOYSA-L
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Description

2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that includes a fluorene core, sulfonamido groups, and multiple sulfanyl and carboxylato substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the fluorene core. The key steps include:

    Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride, followed by cyclization.

    Introduction of Sulfonamido Groups: Sulfonamido groups are introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of Sulfanyl and Carboxylato Substituents: The sulfanyl and carboxylato groups are introduced through nucleophilic substitution reactions, often using thiols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido and carboxylato groups may facilitate binding to active sites, while the fluorene core provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]AMINO}SULFONYL)-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE
  • 2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-METHYLBUTANOIC ACID

Uniqueness

The uniqueness of 2-(7-{[1-CARBOXYLATO-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-9-OXO-9H-FLUORENE-2-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOATE lies in its specific combination of functional groups and the fluorene core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C23H24N2O9S4-2

Molecular Weight

600.7 g/mol

IUPAC Name

2-[[7-[(1-carboxylato-3-methylsulfanylpropyl)sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C23H26N2O9S4/c1-35-9-7-19(22(27)28)24-37(31,32)13-3-5-15-16-6-4-14(12-18(16)21(26)17(15)11-13)38(33,34)25-20(23(29)30)8-10-36-2/h3-6,11-12,19-20,24-25H,7-10H2,1-2H3,(H,27,28)(H,29,30)/p-2

InChI Key

KRCGEPCCYIGZNQ-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(=O)[O-])NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(CCSC)C(=O)[O-]

Origin of Product

United States

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